2-Benzyl-1,1,3,3-tetramethylisoindoline
Overview
Scientific Research Applications
Radical Scavenging and Synthesis
2-Benzyl-1,1,3,3-tetramethylisoindoline has been explored for its potential as a versatile free-radical trapping agent. Griffiths et al. (1983) detailed its synthesis, highlighting its formation from N-benzylphthalimide, suggesting its utility in free radical research (Griffiths, Moad, & Rizzardo, 1983).
Precursor to Nitroxides
A study by Micallef et al. (1999) demonstrated the utility of this compound in the preparation of functionalized precursors to stable tetraalkylisoindoline nitroxides, which are valuable in various chemical processes (Micallef et al., 1999).
Microwave-Assisted Synthesis
Foitzik et al. (2008) optimized a microwave-assisted variation of the Grignard reaction, which involves this compound, yielding improved synthesis efficiency for tetraalkylisoindolines (Foitzik, Bottle, White, & Scammells, 2008).
Enhanced Water Solubility and EPR Analysis
Bottle et al. (2000) discussed the synthesis and characterization of an anionic isoindoline aminoxyl derivative, which is more water-soluble than its parent compound. This study also included analysis through W-band EPR spectroscopy and X-ray crystallography, demonstrating its potential for advanced scientific applications (Bottle et al., 2000).
EPR and NMR Studies
Bolton et al. (1993) conducted a study involving the preparation of various isoindolines, including this compound, and analyzed them using EPR and NMR techniques. This research underscores the molecule's potential as a spin probe/label in scientific studies (Bolton, Gillies, Sutcliffe, & Wu, 1993).
EPR Oximetry in Viable Systems
Khan et al. (2011) evaluated isoindoline nitroxides, including derivatives of this compound, as EPR oximetry probes in viable biological systems. The study found these compounds to be useful due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).
Properties
IUPAC Name |
2-benzyl-1,1,3,3-tetramethylisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORNCDWOHJSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(N1CC3=CC=CC=C3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513093 | |
Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-83-5 | |
Record name | 2-Benzyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Benzyl-1,1,3,3-tetramethylisoindoline in chemical synthesis?
A1: this compound serves as a versatile precursor for synthesizing functionalized tetraalkylisoindoline nitroxides (also known as aminoxyls) [, ]. These nitroxides are stable free radicals with applications in various fields, including materials science and chemical biology.
Q2: Can you describe a specific reaction pathway using this compound to obtain a functionalized nitroxide?
A2: One method involves treating this compound with bromine (Br2) in the presence of aluminum chloride (AlCl3) in carbon tetrachloride (CCl4) []. This reaction leads to the bromination of the isoindoline ring, producing compounds like 2,5-dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline. Subsequent treatment with hydrogen peroxide (H2O2) and tungsten catalyst generates the corresponding brominated nitroxides, such as 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl and 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl.
Q3: What interesting properties have been observed in the synthesized brominated nitroxides derived from this compound?
A3: Research has shown that the brominated nitroxides, specifically 5,6-dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl, exhibit strong antiferromagnetic interradical spin coupling as revealed by SQUID magnetic susceptibility measurements []. This property makes them interesting candidates for applications in molecular magnetism and materials science. Additionally, single-crystal X-ray studies have provided insights into their molecular packing arrangements, further aiding in understanding their structure-property relationships.
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